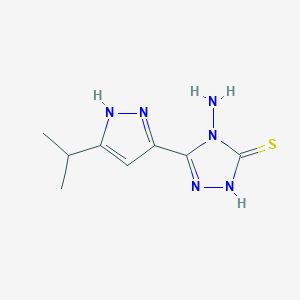

4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(5-propan-2-yl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6S/c1-4(2)5-3-6(11-10-5)7-12-13-8(15)14(7)9/h3-4H,9H2,1-2H3,(H,10,11)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPAUYKGSGSKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from readily available precursors. One common method involves the reaction of 3-isopropyl-1H-pyrazol-5-amine with thiocyanate under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reactions with nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Oxidation typically results in the formation of corresponding sulfonic acids or sulfoxides.

Reduction can lead to the formation of amines or hydrazines.

Substitution reactions can produce various derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex heterocyclic systems

Biology: The biological activity of this compound has been explored in various studies, showing potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: Research has indicated that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and antioxidant activities. These properties suggest potential therapeutic applications in treating various diseases.

Industry: In material science, this compound can be used as a building block for the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

4-Amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

4-Amino-5-(3-ethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

4-Amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness: Compared to its analogs, 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol exhibits unique chemical and biological properties due to the presence of the isopropyl group, which influences its reactivity and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for further research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

The compound 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (AMT) is a heterocyclic compound that integrates a pyrazole ring with a triazole structure, featuring both amino and thiol functional groups. This unique composition suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structure and Composition

- Molecular Formula: C₈H₁₂N₆S

- Molecular Weight: 241.31 g/mol

- IUPAC Name: 4-amino-3-(5-propan-2-yl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

The presence of the isopropyl group enhances the lipophilicity of AMT, potentially influencing its interaction with biological targets.

Synthesis

AMT can be synthesized through multi-step reactions involving readily available precursors. A notable method includes:

- Reaction of 3-isopropyl-1H-pyrazol-5-amine with thiocyanate under acidic conditions to form a thiourea derivative.

- Cyclization with hydrazine to yield the final product.

These synthetic routes can be optimized for higher yields and purity, often employing continuous flow reactors in industrial settings .

Anticancer Properties

Research indicates that AMT and its derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of various triazole derivatives against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The compounds demonstrated selective cytotoxicity towards cancer cells while showing low toxicity to normal cells .

Table 1: Cytotoxicity of AMT Derivatives

| Compound | Cell Line Tested | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| AMT | IGR39 | 75 | High |

| AMT | MDA-MB-231 | 85 | Moderate |

| AMT | Panc-1 | 90 | Moderate |

This data suggests that AMT derivatives could serve as promising candidates for further development in cancer therapy.

The mechanism by which AMT exerts its biological effects is attributed to its ability to interact with specific biological receptors. The triazole moiety acts as a hydrogen bond acceptor and donor, enhancing the binding affinity to target proteins involved in cancer progression .

Other Biological Activities

Beyond anticancer properties, AMT has shown potential in various other biological activities:

- Antimicrobial Activity: Triazole derivatives have been reported to possess antimicrobial properties against a range of pathogens.

- Antitubercular Activity: Some studies suggest efficacy against Mycobacterium tuberculosis.

- Hypoglycemic Effects: Certain derivatives have been evaluated for their potential in lowering blood glucose levels.

Case Studies

A significant case study involved the synthesis and evaluation of hybrid compounds containing AMT derivatives. These compounds were tested for their anticancer properties using 3D cell cultures, revealing enhanced activity compared to traditional 2D cultures .

Notable Findings

Q & A

Q. What are the standard synthetic routes for 4-amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via multi-step condensation reactions. For example, pyrazole intermediates are reacted with triazole precursors in alcoholic media under reflux. Derivatives are generated by S-alkylation or Schiff base formation, using alkyl halides or aldehydes in the presence of sodium hydroxide or acetic acid. Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) improves yield and reduces reaction time compared to traditional heating .

Q. What analytical techniques are used to characterize this compound and its metal complexes?

Key methods include:

- Microelemental analysis for stoichiometric validation.

- FTIR spectroscopy to confirm functional groups (e.g., NH stretching at 3200–3400 cm⁻¹, C=S at 650–750 cm⁻¹).

- UV-Vis spectroscopy to study electronic transitions in metal complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm).

- ¹H/¹³C NMR in DMSO-d₆ to resolve proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm).

- Single-crystal XRD (using SHELX software ) for structural elucidation .

Q. How is the antiradical activity of this compound assessed experimentally?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed:

- Prepare a 0.1 mM methanolic DPPH solution.

- Mix 2 mL of test compound (in DMSO) with 2 mL DPPH.

- Incubate at 25°C for 30 minutes.

- Measure absorbance at 517 nm.

- Calculate antiradical activity (ARA) as:

Substituents like 2-hydroxybenzylidene enhance ARA (>80% at 1 mM), while fluorinated groups reduce efficacy .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

- Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the triazole ring, decreasing radical scavenging.

- Hydrophobic substituents (e.g., 3-fluorophenyl) improve membrane permeability, enhancing antifungal activity.

- Chelating groups (e.g., thiol) enable metal coordination, critical for electrochemical sensor applications .

Q. What computational methods are used to predict the compound’s pharmacokinetic and toxicological profiles?

- Molecular docking (Discovery Studio ) to assess binding affinity with targets like fungal CYP51 or free radicals.

- ADME analysis (SwissADME) to predict bioavailability, BBB permeability, and CYP450 interactions.

- DFT calculations (Gaussian) to map electrostatic potential surfaces and HOMO-LUMO gaps, correlating with reactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Perform dose-response assays to identify non-linear effects (e.g., ARA dropping from 88% at 1 mM to 54% at 0.1 mM ).

- Use multivariate statistical analysis (e.g., PCA) to isolate variables like solvent polarity or substituent electronic effects.

- Validate with in vivo models to confirm in vitro trends .

Q. What advanced synthetic strategies optimize yield and purity?

- Microwave synthesis reduces reaction time by 50–70% and improves regioselectivity.

- Flow chemistry enables continuous production with real-time HPLC monitoring.

- Green chemistry approaches (e.g., water as solvent, biocatalysts) minimize hazardous waste .

Q. How is the geometry of metal complexes with this ligand determined?

- Magnetic susceptibility measurements distinguish tetrahedral (µeff ~1.7–2.2 BM) vs. square planar (µeff ~0 BM) geometries.

- EPR spectroscopy identifies d⁹ Cu(II) complexes with g∥ > g⊥ > 2.0, indicative of axial symmetry.

- XRD reveals bond lengths (e.g., Cu–S ≈ 2.2 Å, Cu–N ≈ 1.9 Å) .

Q. What methodologies are used to study electrochemical applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.